4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
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Overview
Description
4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with piperazine and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The piperazine and piperidine groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor signaling pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)pyrimidine: Lacks the piperidine group, which may affect its biological activity.
4-Methyl-2-(piperidin-1-yl)pyrimidine: Lacks the piperazine group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its dual substitution with both piperazine and piperidine groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-11-13(18-7-3-2-4-8-18)17-14(16-12)19-9-5-15-6-10-19/h11,15H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECISBKWOMSXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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